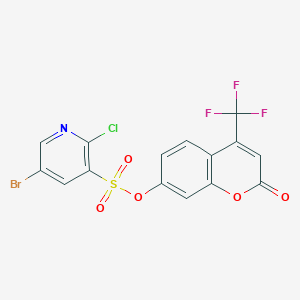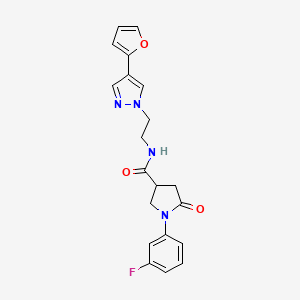
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitrypanosomal Activity
Chagas disease, also known as American trypanosomiasis, is caused by the parasite Trypanosoma cruzi and is classified as a neglected disease by the World Health Organization. Current clinical treatments, such as Benznidazole and Nifurtimox, have limitations in terms of efficacy and side effects. Researchers have explored novel compounds to combat this disease. The synthesis and trypanocidal activity of 3-benzoyl-flavanones have been investigated . These derivatives demonstrated promising anti-T. cruzi activity, with some compounds outperforming the reference drug Benznidazole.
Pharmacokinetics and Toxicology
Detailed studies on absorption, distribution, metabolism, excretion, and toxicity are essential for any potential drug candidate. Preclinical evaluations can provide insights into safety and efficacy profiles.
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-16-3-1-4-17(10-16)25-13-14(9-19(25)26)20(27)22-6-7-24-12-15(11-23-24)18-5-2-8-28-18/h1-5,8,10-12,14H,6-7,9,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLUKPSGPSBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

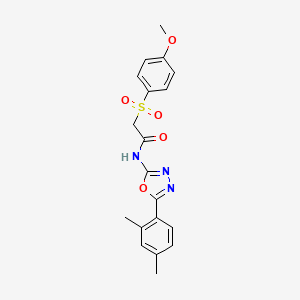
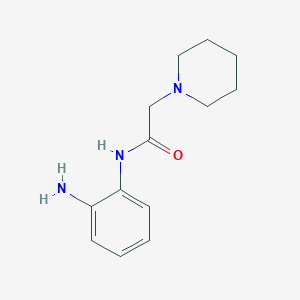
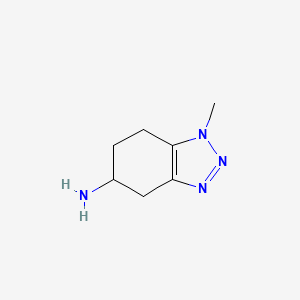
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)
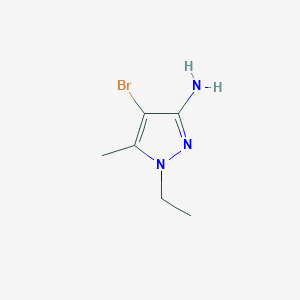
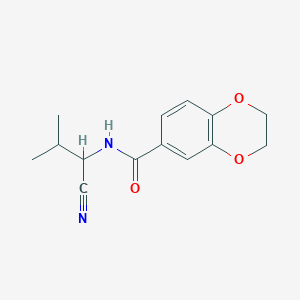
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/no-structure.png)


![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
